1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
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Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). It also seems to contain a nitro group (-NO2) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its various rings and functional groups. The pyridine, piperidine, and pyrazole rings would likely contribute significantly to the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the nitro group and various rings in this compound would likely influence its properties .Scientific Research Applications
- Pyridinium salts are structurally diverse compounds that have been widely studied. This compound can serve as a precursor for the synthesis of pyridinium salts due to its pyridine and piperidine moieties .
- Researchers have explored catalyst-free methods for the synthesis of related pyridinyl and quinolinyl derivatives, which could involve this compound as a starting material .
Synthetic Routes and Reactivity
properties
IUPAC Name |
3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXUTXCOFQIBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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